isoG Nucleoside-2
Description
Structure
2D Structure
Properties
Molecular Formula |
C56H62N9O8P |
|---|---|
Molecular Weight |
1020.1 g/mol |
IUPAC Name |
[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(Z)-dimethylaminomethylideneamino]purin-2-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C56H62N9O8P/c1-39(2)65(40(3)4)74(70-34-18-33-57)73-48-35-50(71-49(48)36-69-56(41-19-12-9-13-20-41,42-25-29-46(67-7)30-26-42)43-27-31-47(68-8)32-28-43)63-38-58-51-52(59-37-62(5)6)60-54(61-53(51)63)72-55(66)64(44-21-14-10-15-22-44)45-23-16-11-17-24-45/h9-17,19-32,37-40,48-50H,18,34-36H2,1-8H3/b59-37-/t48?,49-,50-,74?/m1/s1 |
InChI Key |
BJNWPOHODXIVCF-JCEBEMSBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)/N=C\N(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)N=CN(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Isog Nucleoside 2 and Its Analogs
Chemical Synthesis Approaches for Isoguanosine (B3425122) and Nucleoside Derivatives
The primary routes to unsubstituted isoguanosine leverage various starting materials and chemical transformations. The choice of pathway often depends on factors like desired scale, yield, and the availability and cost of precursors. rsc.orgresearchgate.net
One of the earliest and most direct strategies for synthesizing isoguanosine involves the chemical modification of other purine (B94841) nucleosides. rsc.org This approach hinges on introducing the required C2-oxo group onto a pre-existing purine ring system.
Initial syntheses relied on the treatment of 2,6-diaminopurine (B158960) riboside with nitrous acid, a reaction that selectively deaminates the C6-amino group to yield isoguanine (B23775), while the C2-amino group remains unaffected. rsc.org In 1951, a 57% yield for 9-β-D-ribofuranosyl-isoguanine (isoguanosine) was reported using this method starting from 2,6-diamino-9-β-D-ribofuranosylpurine. rsc.org Other precursors have also been explored, including adenosine (B11128) 1-oxide and protected 6-chloroxanthosine, though these routes often resulted in very low yields of the desired product. rsc.org For instance, the direct conversion from protected 6-chloroxanthosine gave a yield of only 20%. rsc.org
Given that isoguanosine is a direct isomer of the more abundant guanosine (B1672433), pathways to convert guanosine into isoguanosine by swapping the functional groups at the C2 and C6 positions are of significant interest. rsc.orgrsc.org A reproducible five-step method was developed for this transformation. rsc.org
A third major strategy involves building the pyrimidine (B1678525) portion of the purine ring system onto an imidazole (B134444) precursor, most notably 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside). rsc.org Early attempts to produce isoguanine from 4-amino-5-imidazole carbonitrile (AICN) and its riboside resulted in very low yields. rsc.org
Later, isoguanine was discovered as an unexpected byproduct during a synthesis of guanine (B1146940) from AICA, forming from a 4-cyanamido-imidazole-carboxamide intermediate under weakly alkaline or neutral conditions. rsc.orgnih.gov An improved and more efficient route was later developed using a cyclodesulfurative method mediated by N,N′-dicyclohexylcarbodiimide (DCC), which allowed for milder reaction conditions and produced higher yields of isoguanosine from AICA riboside. rsc.org
Photo-induced hydration serves as a key transformation step in specific synthetic pathways to isoguanosine, particularly in the final step of the conversion from guanosine. rsc.org This photochemical reaction is essential for introducing the C2-carbonyl group. In this step, a protected 2-iodo-6-aminopurine nucleoside is irradiated with UV light, which facilitates the substitution of the iodine atom with a hydroxyl group, leading to the formation of the isoguanosine core structure. rsc.org While effective for the transformation, the low yields and the requirement for specialized photochemical equipment have been noted as significant drawbacks. rsc.org Quantum chemical calculations have shed light on the underlying mechanism, suggesting that an excited-state interaction between the guanosine chromophore and a water molecule facilitates the formation of a critical photohydrate intermediate. researchgate.net
Recently, a simple, convenient, and efficient method for the large-scale synthesis of high-purity isoguanosine has been developed, addressing the high cost of the compound on a gram scale. nih.govresearchgate.netnih.gov This method is a refinement of the early deamination strategies and involves the diazotization of 2,6-diaminopurine riboside. nih.gov
The process involves suspending 2,6-diaminopurine riboside in water at room temperature, followed by the addition of acetic acid and a dropwise addition of sodium nitrite (B80452) in water. nih.gov The reaction proceeds for approximately 40-55 minutes. nih.govresearchgate.net The crude product is precipitated by adjusting the pH to 7 with aqueous ammonia (B1221849). nih.gov A key aspect of this method is the purification process, which involves dissolving the crude product in a dilute HCl solution for N7-position protonation, removing insoluble impurities, and then precipitating the high-purity isoguanosine by neutralizing the solution with dilute NaOH. nih.gov This procedure has been reported to yield the final product at a 43% yield on a 200g scale. nih.gov
| Method | Starting Material | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Functional Group Introduction | 2,6-Diamino-9-β-D-ribofuranosylpurine | Nitrous Acid (HNO₂) | 57% | rsc.org |
| Conversion from Guanosine | Guanosine | 1. Acetylation 2. POCl₃, N,N-dimethylaniline 3. n-Pentyl nitrite, DIIM 4. Ethanolic NH₃ 5. UV Irradiation | ~34% (overall) | rsc.org |
| From Imidazole Precursor | AICA Riboside | DCC-mediated cyclodesulfurization | Higher yield, milder conditions | rsc.org |
| Large-Scale Diazotization | 2,6-Diaminopurine Riboside | NaNO₂, Acetic Acid, H₂O at room temp. | 43% | nih.gov |
Synthesis of Modified isoG Nucleoside-2 Analogs
The synthesis of isoguanosine analogs with modifications on either the purine base or the ribose sugar is crucial for exploring structure-activity relationships and developing new applications. rsc.org A variety of these derivatives have been successfully synthesized.
The large-scale diazotization method has been successfully applied to synthesize sugar-modified analogs, including 2'-fluoro-isoguanosine and 2'-deoxy-isoguanosine, starting from the corresponding 2,6-diaminopurine nucleoside derivatives. nih.govnih.gov Another sugar-modified analog, 2',3'-dideoxyisoguanosine, was synthesized from guanosine in a multi-step process that involved creating a triprotected isoguanosine derivative to improve solubility and then transforming the vicinal diol of the ribose into an olefin via a radical reaction. nih.gov
Base-modified analogs have also been a synthetic focus. A series of 1-methylisoguanosine (B1211035) analogs were prepared with substitutions at the N1-position (ethyl, n-butyl, phenyl) and the C8-position (bromo, hydrazino, amino). nih.gov Furthermore, the synthesis of 3-deaza-8-azaisoguanosine has been reported, representing a significant change to the heterocyclic core. sciforum.net
| Analog Name | Modification Type | Synthetic Precursor | Reference |
|---|---|---|---|
| 2'-Fluoro-isoguanosine | Sugar Modification | 2,6-Diaminopurine-2'-fluororiboside | nih.govnih.gov |
| 2'-Deoxy-isoguanosine | Sugar Modification | 2,6-Diaminopurine-2'-deoxyriboside | nih.govnih.gov |
| 2',3'-Dideoxyisoguanosine | Sugar Modification | Guanosine | nih.gov |
| 1-Ethyl-isoguanosine | Base Modification (N1) | 1-Methylisoguanosine | nih.gov |
| 8-Bromo-isoguanosine | Base Modification (C8) | 1-Methylisoguanosine | nih.gov |
| 3-Deaza-8-azaisoguanosine | Base Modification (Core) | Triazole dinitrile synthon | sciforum.net |
Design and Synthesis of Base-Modified Derivatives
Modifications to the isoguanine base of the nucleoside are crucial for altering its hydrogen-bonding patterns, stability, and biological activity. Researchers have developed several strategies to introduce functional groups at various positions of the purine ring.
A notable approach involves the synthesis of 8-substituted 2'-deoxyisoguanosines. nih.gov This process begins with the bromination of unprotected 2-amino-2'-deoxyadenosine, which yields 2-amino-8-bromo-2'-deoxyadenosine with high efficiency (87% yield). nih.gov This brominated intermediate serves as a scaffold for introducing further modifications. Using a palladium-catalyzed Sonogashira cross-coupling reaction, often assisted by microwave irradiation, various alkynyl groups can be attached at the 8-position, producing 8-alkynylated 2-amino-2'-deoxyadenosines in yields ranging from 81% to 95%. nih.gov These compounds are then converted into the final 8-alkynylated 2'-deoxyisoguanosines. nih.gov
Another significant class of base-modified analogs includes N1-substituted isoguanosines, inspired by the naturally occurring marine product 1-methylisoguanosine. rsc.orgnih.gov A series of these compounds has been synthesized to explore structure-activity relationships, with modifications at the N1 position including ethyl, n-butyl, n-octyl, and phenyl groups. nih.gov The synthesis of these derivatives, along with others like 8-bromo and 8-amino isoguanosine, has been instrumental in evaluating their pharmacological potential. nih.gov Additionally, replacing the N-7 nitrogen with a CH group to create 7-deazaisoguanine has been explored to reduce the tautomeric ambiguity that can affect base-pairing fidelity during DNA replication. nih.gov
Design and Synthesis of Sugar-Modified Derivatives, Including 2'-Fluoro- and 2'-Deoxy-Isoguanosine, and Hexitol (B1215160) Nucleosides
Altering the sugar component of isoguanosine offers another avenue to create analogs with unique properties, such as enhanced stability or different conformational preferences. Key examples include 2'-deoxy, 2'-fluoro, and hexitol nucleoside analogs.
The synthesis of 2'-deoxyisoguanosine (B9890) (d-isoG) can be achieved through several routes. One concise method involves the glycosylation of 2,6-dichloropurine (B15474) with the Hoffer sugar, which produces a mix of N9 and N7 regioisomers. aston.ac.uk Subsequent amination with methanolic ammonia and deprotection, followed by chromatographic separation, isolates 2-chloro-2'-deoxyadenosine. aston.ac.uk The final step is the displacement of the C2 chlorine with a benzyloxy group and subsequent hydrogenolysis to yield 2'-deoxyisoguanosine. aston.ac.uk Another common method for preparing 2'-deoxyisoguanosine, as well as 2'-fluoro-isoguanosine, is through the diazotization of the corresponding 2,6-diaminopurine nucleoside derivatives using sodium nitrite and acetic acid. researchgate.netnih.gov This approach has been successfully applied for the large-scale synthesis of these analogs. nih.gov
Hexitol nucleic acids (HNA) represent a significant modification where the furanose ring is replaced by a six-membered hexitol ring. The synthesis of the h-isoG phosphoramidite (B1245037) for incorporation into HNA starts from 1,5-anhydro-4,6-O-benzylidene-d-glucitol. nih.gov A key step in this multi-step process is a selective deamination to form the isoguanine base attached to the hexitol sugar. nih.govresearchgate.net The resulting h-isoG phosphoramidite can then be used in solid-phase synthesis to create HNA-DNA mosaic oligonucleotides. nih.gov
Derivatization with Fluorescent and Clickable Side Chains for Research Applications
To facilitate the study of nucleic acid structure and function, isoguanosine nucleosides can be derivatized with reporter groups like fluorescent tags or moieties suitable for "click chemistry." nih.gov
A prominent strategy for introducing clickable functionalities involves functionalizing the sugar ring. nih.gov For instance, the 2'- or 3'-position of the isoguanosine ribose can be modified to include a propargyl residue. nih.gov The resulting phosphoramidites are then used in solid-phase oligonucleotide synthesis. nih.gov These propargylated oligonucleotides can be ligated with a complementary strand containing a bis-azide linker via a copper-catalyzed click reaction, creating stable internal cross-links within the DNA duplex. nih.gov This technique has been shown to strongly stabilize DNA with a parallel strand orientation. nih.gov Clickable dendritic side chains have also been attached to purine bases, including isoguanine, to create hybrid DNA structures. researchgate.net
For fluorescence applications, tricyclic analogs of isoguanine have been synthesized. nih.gov These etheno-derivatives, formed by reacting nucleosides with α-halocarbonyl reagents, exhibit fluorescence and can be used as probes to study enzyme-substrate interactions. nih.govfrontiersin.org For example, fluorescent tricyclic purine analogs have been examined as potential substrates for purine-nucleoside phosphorylase, allowing for the development of enzyme activity indicators. nih.gov
Enzymatic Synthesis and Biocatalytic Modifications of this compound and its Analogs
Enzymatic methods provide an alternative to chemical synthesis, often offering higher regio- and stereoselectivity under milder reaction conditions. mdpi.com Biocatalysis is increasingly used for both the synthesis and specific modification of nucleosides like isoguanosine. rsc.orgnih.gov
A key breakthrough in the enzymatic synthesis of isoguanosine analogs is the conversion of 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) into 2'-deoxyisoguanosine 5'-monophosphate (d-isoGMP). illinois.edunih.gov This reaction is catalyzed by the bacteriophage enzyme PurZ and the bacterial enzyme PurB (adenylosuccinate synthetase). illinois.edunih.gov This development is a significant step toward the de novo biosynthesis of unnatural DNA containing the isoguanine-isocytosine base pair. nih.gov Generally, the enzymatic synthesis of nucleoside-5'-triphosphates (NTPs) can be achieved in "one-pot" reactions starting from nucleosides, using a combination of nucleoside kinases (NK) and polyphosphate kinases (PPK). mdpi.com
Enzyme-Catalyzed Functionalization at Specific Nucleoside Positions (e.g., 2'-Hydroxylation)
Enzymes are capable of catalyzing highly specific functionalization reactions at defined positions on a substrate. While the direct 2'-hydroxylation of an existing isoguanosine derivative is not extensively documented, the 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase superfamily provides a clear precedent for such reactions. nih.govfrontiersin.org These enzymes are known to catalyze a wide range of oxidative reactions, including the hydroxylation of C-H bonds on diverse substrates, from small molecules to proteins and DNA. frontiersin.orgresearchgate.net In eukaryotes, they are responsible for the post-translational hydroxylation of prolyl and lysyl residues in proteins like collagen and the hypoxia-inducible factor (HIF). nih.gov The ability of these enzymes to perform targeted hydroxylations suggests their potential application in modifying nucleosides at specific positions, such as the 2'-carbon of the sugar ring.
Substrate Scope and Specificity of Nucleoside-Modifying Enzymes
The utility of enzymatic methods depends on the substrate specificity of the enzymes involved. Various DNA and RNA polymerases have been shown to recognize and incorporate isoguanosine triphosphate into nucleic acid chains in vitro. rsc.orgacs.org The fidelity of this incorporation can be influenced by factors such as the tautomeric form of the isoguanine base. nih.gov For example, Taq DNA polymerase incorporates 2'-deoxy-7-deazaisoguanosine with higher fidelity (92% per round) than its natural counterpart, isoguanine (86% per round), highlighting how base modification can modulate enzyme recognition. nih.gov
Nucleoside hydrolases (NHs) are another class of enzymes relevant to isoG metabolism. These enzymes cleave the N-glycosidic bond. nih.gov The substrate specificity of NHs varies; some are highly specific to pyrimidine nucleosides, while others can hydrolyze both purine and pyrimidine nucleosides. nih.govresearchgate.net Studies on plant nucleoside hydrolases, such as PvNSH1 and PvNSH2 from the common bean, have characterized their substrate preferences. PvNSH1 shows the highest activity with uridine, but is also active with xanthosine (B1684192) and inosine. nih.gov PvNSH2 has the highest activity with xanthosine. nih.gov Given the structural similarity of xanthosine to isoguanosine, these findings provide insight into the types of enzymes that might process isoG and its analogs.
Compound List
Molecular Recognition and Base Pairing Mechanisms Involving Isog Nucleoside 2
Fundamental Base Pairing Properties within Oligonucleotides
The isoguanosine-isocytosine (isoG:isoC) base pair is a non-canonical pairing that has garnered significant interest in the field of synthetic biology for its potential to expand the genetic alphabet. jst.go.jp First proposed by Alexander Rich in 1962, this artificial base pair is formed between isoguanine (B23775) (isoG, 6-amino-2-oxopurine) and isocytosine (B10225) (isoC, 2-amino-4-oxopyrimidine). jst.go.jpnih.gov A key feature of the isoG:isoC pair is the formation of three hydrogen bonds, similar to the natural guanine-cytosine (G:C) pair. nih.gov However, the geometry of the proton donor and acceptor combinations in the isoG:isoC pair is distinct from that of the natural A:T and G:C pairs. nih.gov Specifically, the isoG:isoC pair exhibits a [DDA:AAD] hydrogen-bonding pattern (D=donor, A=acceptor), which differs from the [DA:AD] pattern of A:T and the [ADD:DAA] pattern of G:C. jst.go.jp
Studies involving the incorporation of isoG and isoC into oligonucleotides have demonstrated that this unnatural base pair can be recognized by various polymerases in vitro, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase. ffame.org This enzymatic recognition underscores the potential of the isoG:isoC pair to function within biological systems. ffame.org Furthermore, the thermal stability of duplexes containing the isoG:isoC pair has been investigated. For instance, the d-isoCMe:d-isoG pair (where isoCMe is 5-methyl-isocytosine) has been shown to form a slightly more stable duplex than the natural G:C pair, which may be attributed to the presence of the 5-methyl group on the isoC nucleoside. nih.gov
The development of the isoG:isoC base pair represents a significant step towards creating an expanded genetic alphabet. nih.gov Its unique hydrogen-bonding pattern and ability to be enzymatically recognized have made it a foundational component in the design of synthetic genetic systems. jst.go.jpffame.org
| Base Pair | Number of Hydrogen Bonds | Hydrogen Bonding Pattern (Donor:Acceptor) |
|---|---|---|
| A:T | 2 | DA:AD |
| G:C | 3 | ADD:DAA |
| isoG:isoC | 3 | DDA:AAD |
The specificity of the isoguanosine-isocytosine (isoG:isoC) base pair is fundamentally determined by its unique, non-canonical hydrogen bonding pattern. nih.gov Unlike the Watson-Crick base pairs (A:T and G:C), which form the basis of the natural genetic code, the isoG:isoC pair utilizes a distinct arrangement of hydrogen bond donors and acceptors. jst.go.jpffame.org This altered geometry, with a donor-donor-acceptor (DDA) face on isoguanine and a corresponding acceptor-acceptor-donor (AAD) face on isocytosine, is designed to be orthogonal to the natural base pairs, thereby preventing cross-pairing. jst.go.jp
The concept of utilizing alternative hydrogen bonding patterns to expand the genetic alphabet was pioneered by researchers like Benner and colleagues, who synthesized isoG and isoC nucleosides and demonstrated their ability to be selectively recognized by polymerases in vitro. jst.go.jpnih.gov This work highlighted that the specificity of base pairing is not limited to the Watson-Crick geometry but can be engineered by designing novel complementary hydrogen bonding surfaces. nih.gov
The base pairing fidelity of isoguanine (isoG) is significantly influenced by its tautomeric equilibria. nih.govtandfonline.com Nucleobases can exist in different tautomeric forms, which can alter their hydrogen bonding patterns and lead to mispairing with non-complementary bases. nih.govtandfonline.com In the case of isoguanine, the predominant keto tautomer (N1-H, 2-keto-6-amino form) presents a hydrogen bonding donor-donor-acceptor (DDA) pattern that is complementary to the acceptor-acceptor-donor (AAD) pattern of isocytosine (isoC). ffame.orgresearchgate.net This forms the basis of the specific isoG:isoC base pair.
However, isoguanine can also exist in a minor enol tautomeric form (O2-H). ffame.orgresearchgate.net This enol tautomer has a hydrogen bond donor-acceptor-donor (DAD) pattern, which is complementary to the pattern of thymine (B56734) (T). jst.go.jp This tautomeric shift is a major cause of reduced selectivity in systems utilizing the isoG:isoC pair, as it leads to the misincorporation of thymine opposite isoguanine. nih.govffame.org The proportion of the enol form of isoguanosine (B3425122) can vary significantly depending on the solvent, ranging from 10% in carbon tetrachloride to as high as 90% in an aqueous medium. researchgate.net
Theoretical studies have shown that the tautomeric properties of isoguanine are uniquely sensitive to its environment. nih.gov Both polar solvents and the microenvironment of a DNA duplex can dramatically alter the intrinsic tautomeric preferences of isoguanine compared to the gas phase. nih.gov In fact, the tautomers that are physiologically relevant are present in extremely low populations in the gas phase. nih.gov
To address the issue of mispairing due to the enol tautomer of isoG, Benner's group developed a system where natural thymine was replaced with 2-thiothymine (TS). jst.go.jpnih.gov The larger sulfur atom at the 2-position of TS creates a steric clash with the 2-hydroxy group of the enol form of isoG, thereby preventing their pairing. nih.gov This strategy improved the selectivity of the isoG:isoC pair in PCR to approximately 98% per cycle, compared to about 93% in the presence of natural thymine. nih.gov
The N1-H and N3-H tautomers also contribute to the complexity of isoguanine's base pairing behavior. researchgate.net The N1-H tautomer is the form that pairs with isocytidine. ffame.org The study of various methylated analogs and computational analyses have been employed to better understand the populations and stabilities of these different tautomeric forms. nih.govresearchgate.net These investigations are crucial for refining the design of artificial genetic systems that rely on isoguanine, aiming to minimize mutational events arising from tautomerism. nih.govtandfonline.com
The selectivity of isoguanosine (isoG) in base pairing is a critical factor for its application in expanded genetic alphabets. Mismatch discrimination refers to the ability of a polymerase to preferentially incorporate the correct complementary base over incorrect ones. nih.gov For isoG, the primary intended partner is isocytosine (isoC) or its derivatives like 5-methyl-isocytosine (isoCMe). nih.gov However, due to the tautomeric properties of isoG, it can mispair with natural bases, most notably thymine (T). nih.gov
Studies on the thermal stability of DNA duplexes have provided insights into the base pairing preferences of isoG. For 2'-deoxyisoguanosine (B9890) (d-isoG), the stability of base pairs decreases in the order: d-isoCMe > T > G > C >> A. nih.gov This indicates that the most stable mismatch for d-isoG is with thymine, followed by guanine (B1146940). nih.gov The propensity for isoG to pair with T is a significant hurdle for its use in high-fidelity genetic systems. nih.gov
The sugar backbone can also influence mismatch discrimination. When isoG is incorporated into a hexitol (B1215160) nucleic acid (HNA) backbone (h-isoG), the order of mismatch stability changes to: d-isoCMe ≈ h-isoCMe > G ≥ C >> T > A. nih.gov In this context, the HNA backbone appears to offer slightly better discrimination against thymine compared to the natural deoxyribose backbone. nih.gov
Enzymatic incorporation studies have further elucidated the selectivity of polymerases for isoG pairing. In these assays, isoG templates predominantly lead to the incorporation of T, confirming the challenges posed by the isoG:T mispair. nih.gov Conversely, when isoCMe is in the template, it primarily mispairs with guanine (G). nih.gov
To improve the selectivity of the isoG:isoC pair, various strategies have been explored. One approach involves modifying the natural counterpart, thymine. By replacing thymine with 2-thiothymine (TS), the mispairing between the enol form of isoG and thymine is sterically hindered, leading to an increase in the fidelity of isoG:isoC pairing during PCR. nih.gov
The development of unnatural base pairs also involves assessing their pairing with other synthetic counterparts. For instance, Benner and colleagues designed other unnatural base pairs with different hydrogen bonding patterns, such as the X:κ pair (xanthine:2,6-diaminopyrimidine), to explore a wider range of orthogonal pairings. jst.go.jpnih.gov The ultimate goal of these investigations is to create a set of mutually exclusive base pairs that can function alongside the natural A:T and G:C pairs with high fidelity. ffame.org
| isoG Backbone | Order of Base Pairing Stability (Most to Least Stable) |
|---|---|
| Deoxyribose (d-isoG) | d-isoCMe > T > G > C >> A |
| Hexitol (h-isoG) | d-isoCMe ≈ h-isoCMe > G ≥ C >> T > A |
Design Principles for Multi-Component Genetic Systems
Feasibility and Functionality of Six-Letter Genetic Systems Incorporating isoG and isoC
The creation of a functional six-letter genetic system, which includes the natural G-C and A-T pairs along with an unnatural pair like isoG-isoC, has been a significant goal in synthetic biology. Such systems, often referred to as Artificially Expanded Genetic Information Systems (AEGIS), have demonstrated feasibility and functionality, particularly in the context of PCR amplification. nih.gov The isoG-isoC pair is designed to have a different hydrogen bonding pattern than the natural pairs, forming three hydrogen bonds with a unique geometry of proton donors and acceptors. nih.gov
The functionality of these six-letter systems has been established through the successful PCR amplification of DNA templates containing isoG and isoC. nih.govresearchgate.net This demonstrates that DNA polymerases can recognize and replicate this third base pair along with the natural ones. The inclusion of isoG and isoC in amplification sequences has been shown to prevent non-specific hybridization with natural DNA sequences, a valuable feature in diagnostic applications. researchgate.net
Enzymatic Recognition and Activity of Isog Nucleoside 2 and Its Triphosphates
DNA Polymerase Interaction and Fidelity during Replication
The interaction between DNA polymerases and the triphosphate form of 2'-deoxyisoguanosine (B9890) (d-isoGTP) is a critical aspect of its function within an expanded genetic system. Polymerases must not only recognize and incorporate d-isoGTP opposite its intended partner, isocytosine (B10225) (isoC), but also discriminate against its misincorporation opposite natural bases.
The incorporation of isoG nucleoside triphosphates into nucleic acid strands is catalyzed by various DNA and RNA polymerases. jst.go.jpnih.gov The mechanism relies on the polymerase recognizing the shape and hydrogen-bonding potential of the incoming triphosphate and the templating base. abmgood.com When isoC is the templating base, polymerases such as the Klenow fragment of E. coli DNA polymerase I, AMV reverse transcriptase, and T7 RNA polymerase can incorporate isoG. nih.gov
However, the efficiency of this process is complicated by the tautomeric nature of the isoguanine (B23775) base. ffame.org Isoguanine exists in equilibrium between its major keto form, which pairs correctly with isocytosine, and a minor enol tautomer. ffame.orgjst.go.jp This enol form of isoG presents a hydrogen-bonding pattern that is complementary to thymine (B56734) (T) in DNA templates and uracil (B121893) (U) in RNA templates. ffame.org Consequently, many polymerases also catalyze the misincorporation of isoG triphosphate opposite T or U in a template strand. ffame.orgnih.gov Studies have shown that this mispairing can be quite efficient, in some cases rivaling the correct incorporation opposite isoC. ffame.org
DNA polymerase recognition of an incoming nucleotide is a multi-step process involving an initial binding event followed by a conformational change of the enzyme into a "closed" state that positions the nucleotide for catalysis. abmgood.com The specificity of this process is governed by the geometric fit of the nascent base pair within the polymerase's active site. abmgood.comnih.gov
For the isoG:isoC pair, the geometry mimics a standard Watson-Crick pair, allowing it to be recognized by several polymerases. ffame.orgjst.go.jp However, the system's fidelity is compromised by the aforementioned tautomerism of isoG. The enol tautomer of isoG can form a stable wobble-like pair with thymine, which is structurally accommodated by the active sites of certain polymerases. ffame.org This leads to the dual recognition of isoG opposite both isoC and T. nih.gov For example, HIV-1 reverse transcriptase (RT) was found to incorporate 2'-deoxyisoguanosine triphosphate (d-isoGTP) opposite a templating thymidine (B127349) with significant efficiency. ffame.org Efforts to improve the fidelity of the isoG:isoC pair have included replacing natural thymine with 2-thioT, which helps to disfavor the isoG:T mispair. jst.go.jp
Different DNA polymerases exhibit markedly different abilities to incorporate and misincorporate isoG triphosphate, reflecting variations in the structure and flexibility of their active sites. nih.govrsc.org While some polymerases readily accept the isoG:isoC pair, others are more prone to misincorporation or reject the unnatural base altogether. ffame.orgnih.gov
For instance, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I all successfully incorporate isoG opposite a templating isoC. nih.gov In contrast, T4 DNA polymerase does not catalyze this incorporation under tested conditions. nih.gov A significant challenge is the frequent misincorporation of isoG opposite thymine. ffame.orgnih.gov HIV-1 RT incorporates d-isoGTP opposite T about 10 times more efficiently than eukaryotic DNA polymerase α. ffame.org Mammalian DNA polymerases α and ε are generally poor catalysts for incorporating d-isoGTP opposite T. ffame.org The Klenow fragment incorporates isoG opposite both isoC and T, while T7 RNA polymerase shows a preference for misincorporating UTP opposite a templating isoG. ffame.orgnih.gov
Table 1: Polymerase-Dependent Incorporation and Misincorporation of Isoguanosine (B3425122) (isoG)
| DNA Polymerase | Incorporation Opposite isoC | Misincorporation Opposite T/U | Reference |
|---|---|---|---|
| E. coli DNA Polymerase I (Klenow Fragment) | Yes | Yes (opposite T) | nih.gov |
| T7 RNA Polymerase | Yes | Yes (opposite T/U) | ffame.orgnih.gov |
| AMV Reverse Transcriptase | Yes | - | nih.gov |
| HIV-1 Reverse Transcriptase | - | Yes (opposite T/U, ~10x more efficient than Pol α) | ffame.org |
| T4 DNA Polymerase | No | - | nih.gov |
| Calf DNA Polymerase α | - | Poorly (opposite T) | ffame.org |
| Calf DNA Polymerase ε | - | Very Poorly (opposite T) | ffame.org |
The fidelity of DNA replication is a quantitative measure of the accuracy of a DNA polymerase. It is often expressed as the frequency of misincorporation per base incorporated. For unnatural base pairs, achieving high fidelity is essential for their use in applications like PCR. nih.gov
The replication fidelity of the isoG:isoC pair has been found to be insufficient for many practical applications due to the mispairing of isoG with T. jst.go.jp Initial studies showed the selectivity of the isoG:isoC pair was around 93% per PCR cycle. nih.gov By replacing natural thymine with an analog, 2-thioT, the fidelity of the isoG:isoC pairing during PCR could be improved to approximately 98%. jst.go.jp While an improvement, this level of fidelity means that after 20 PCR cycles, only about 67% of the amplified DNA would retain the unnatural base pair at the target position. jst.go.jpnih.gov This is significantly lower than the error rates for natural base pairing, which are in the range of 10⁻³ to 10⁻⁶ errors per base pair. nih.gov
Kinetic analyses provide a more detailed assessment of fidelity by measuring parameters like KM (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) or kcat (turnover number). nih.gov The ratio kcat/KM represents the incorporation efficiency. For example, kinetic studies with E. coli DNA polymerase I Klenow fragment (exo-) showed that the incorporation efficiency (Vmax/Km) of dOTP (a dGTP analog) opposite template C was drastically lower than that of dGTP. nih.gov
Table 2: Replication Fidelity of isoG-Containing Base Pairs
| System | Parameter | Value | Reference |
|---|---|---|---|
| isoG:isoC pair in standard PCR | Fidelity per cycle | ~93% | nih.gov |
| isoG:isoC pair with A:Ts (2-thioT) | Fidelity per cycle | ~98% | jst.go.jp |
| Natural Base Pairing (for comparison) | Error Rate | ~10-3 to 10-6 | nih.gov |
Mutagenesis Studies Involving isoG Nucleoside-2 Analogs
The tendency of isoguanine to be misincorporated by DNA polymerases makes it a mutagenic nucleoside. nih.govrsc.org When d-isoGTP is present in the nucleotide pool, it can be incorporated opposite a templating thymine, leading to a T to C transition mutation in subsequent rounds of replication. Conversely, if isoG is present in the DNA template, it can direct the incorporation of TTP, leading to a C to T transition. nih.gov
Nucleoside analogs can induce mutations by being incorporated into DNA and causing errors during subsequent replication. uberresearch.commdpi.comnih.gov The mutagenic effect of isoG stems directly from its ability to pair with thymine. nih.gov The formation of an isoG:T mispair during DNA synthesis is a key mutagenic event. ffame.org If this mispair is not corrected by the cell's DNA repair machinery, it will lead to a permanent change in the DNA sequence upon the next round of replication. nih.gov For example, if d-isoGTP is incorporated opposite a T in the template strand, the newly synthesized strand will contain isoG. In the next replication cycle, this isoG may then template the insertion of a C, completing a T•A → C•G transition mutation. The presence of isoG in DNA, which can arise from the oxidative damage of adenine (B156593), is a source of spontaneous mutagenesis. rsc.org Studies have shown that the mutagenic potential of a nucleoside analog is related to the efficiency with which DNA polymerases incorporate it opposite an incorrect base. nih.govuberresearch.com The significant rate at which several polymerases incorporate isoG opposite T underscores its role as a mutagenic lesion. ffame.orgnih.gov
Application of isoG Analogs in Site-Directed and Atomic Mutagenesis Methodologies
The unique base-pairing properties of isoguanosine (isoG) analogs have positioned them as valuable tools in the fields of site-directed and atomic mutagenesis, enabling precise modifications of nucleic acids to study their structure and function.
Site-Directed Mutagenesis:
Site-directed mutagenesis is a molecular biology technique used to introduce specific and intentional changes to a DNA sequence. While a variety of methods exist for this purpose, the use of nucleotide analogs offers a powerful approach for creating targeted mutations. Isoguanosine analogs, with their alternative hydrogen bonding patterns, can be incorporated into DNA during replication or PCR, leading to specific base substitutions in subsequent rounds of amplification. This allows researchers to investigate the functional consequences of single or multiple nucleotide changes in genes, regulatory elements, and other DNA sequences of interest. The process typically involves designing primers containing the isoG analog at the desired mutation site, which then directs the incorporation of its complementary base, isocytosine (isoC), or in some cases, a natural base, leading to a specific mutation.
Atomic Mutagenesis:
Atomic mutagenesis is a sophisticated technique employed to investigate the functional roles of specific atoms or functional groups within a macromolecule, particularly RNA. This method involves the site-specific incorporation of non-natural nucleoside analogs with subtle chemical alterations into an RNA molecule. By observing the functional consequences of these minimal changes, researchers can deduce the importance of individual atoms in processes like catalysis and molecular recognition.
While the direct application of "this compound" in published atomic mutagenesis studies of the ribosome is not extensively documented, the principles of this technique are well-established. The methodology involves the chemical synthesis of an RNA fragment containing the desired nucleoside analog, such as an isoguanosine derivative. This modified fragment is then incorporated into a larger RNA molecule, like the 23S rRNA of the ribosome, through enzymatic ligation or in vitro reconstitution. Functional assays are then performed on the reconstituted ribosomes to assess the impact of the modification on activities such as peptide bond formation, tRNA binding, and translocation. This approach has been instrumental in elucidating the catalytic mechanisms of ribozymes and the intricate workings of the ribosomal machinery. For instance, studies have utilized various deazanucleosides to probe the importance of specific nitrogen atoms in RNA function. nih.gov
RNA Polymerase Interaction and Transcriptional Incorporation of isoG Analogs
The ability of RNA polymerases to recognize and incorporate modified nucleotides is fundamental to various biotechnological applications, including the synthesis of modified RNA molecules and the expansion of the genetic alphabet. Isoguanosine (isoG) and its triphosphate derivatives have been shown to be substrates for certain RNA polymerases, most notably T7 RNA polymerase.
Research has demonstrated that T7 RNA polymerase can efficiently incorporate isoguanosine triphosphate (isoGTP) into a growing RNA transcript when directed by an isocytosine (isoC) in the DNA template. This orthogonal base pair allows for the site-specific introduction of isoG into RNA molecules. However, the fidelity of this incorporation is not absolute. T7 RNA polymerase has been observed to misincorporate UTP opposite a template isoG, a phenomenon attributed to the tautomeric properties of isoguanine. rsc.org
The efficiency and fidelity of isoG incorporation can be influenced by several factors, including the specific analog used, the sequence context of the template, and the reaction conditions. For example, certain modifications to the isoG base can enhance its recognition by the polymerase and reduce misincorporation. The ability to enzymatically synthesize RNA containing isoG at specific positions opens up possibilities for creating novel ribozymes, aptamers, and other functional RNA molecules with expanded chemical properties.
| Enzyme | Template Base | Incorporated Nucleotide | Observations |
| T7 RNA Polymerase | isoC | isoGTP | Efficient incorporation |
| T7 RNA Polymerase | isoG | UTP | Misincorporation observed |
Structural and Biophysical Characterization of Isog Nucleoside 2 Systems
Spectroscopic Analysis of isoG Nucleoside-2 and its Conjugates
Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of isoguanosine (B3425122) (isoG) and its derivatives. These methods provide critical insights into its tautomeric forms, the three-dimensional structures of oligonucleotides incorporating isoG, and the precise identification of these modified nucleosides in complex biological mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the tautomeric equilibrium of isoguanosine, as the different tautomers (keto and enol forms) exhibit distinct absorption spectra. Research has demonstrated that the solvent environment significantly influences this equilibrium. scite.ai
The quantitative analysis of the tautomeric ratio can be performed by monitoring the changes in absorbance at specific wavelengths where the spectral differences between the keto and enol forms are maximal. ffame.org For instance, one study used the ratio of extinction coefficients at two wavelengths (e.g., 296 nm and 255 nm for 2'-deoxyisoguanosine) to quantify the shift in tautomeric equilibrium across different solvent mixtures of water and dioxane. ffame.org While solvent polarity is a major determinant, temperature has been found to have a less significant effect on the tautomeric equilibrium of isoguanosine in aqueous solution over a range of 20-80 °C. scite.ai However, in chloroform, the proportion of the enol tautomer was observed to increase with temperature. scite.ai
Table 1: Influence of Solvent on the Tautomeric Equilibrium of Isoguanosine This interactive table summarizes the predominant tautomeric form of isoguanosine observed in different solvent environments based on UV-Vis spectroscopic studies.
| Solvent | Predominant Tautomer | Spectral Similarity | Reference |
|---|---|---|---|
| Aqueous Buffer | Keto | N-methylated derivatives | scite.aiffame.org |
| Dioxane | Enol | O-methylated derivatives | scite.aiffame.org |
| Ethanol | Keto | No significant change with temperature | scite.ai |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Oligonucleotides
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the secondary structure of nucleic acids. biorxiv.orgnih.gov It is particularly valuable for characterizing the conformation of oligonucleotides that contain modified bases like isoguanosine. oup.comnih.gov The CD spectrum provides a signature for different nucleic acid structures, such as single strands, duplexes, and quadruplexes, based on the differential absorption of left and right circularly polarized light. biorxiv.orgnih.gov
Studies on oligonucleotides containing sequences of isoguanine (B23775), such as d(T4isoG4T4), have used CD spectroscopy to identify the formation of higher-order structures. oup.com The CD spectra of these isoG-containing oligonucleotides often show features characteristic of G-quadruplexes, which are four-stranded structures formed by guanine-rich sequences. oup.comresearchgate.net For example, a parallel G-quadruplex structure typically displays a positive CD band around 260-265 nm and a negative band around 240 nm. researchgate.netnih.gov The spectrum of an octaoligoisonucleotide, (isoT)2(isoG)4(isoT)2, was found to be very similar to that of a standard DNA octamer known to form a parallel G-quadruplex, confirming its ability to form this structure. nih.govresearchgate.net
The stability of these structures can also be monitored by observing changes in the CD spectrum as a function of temperature or the presence of cations. oup.com For the d(T4isoG4T4) tetraplex, temperature-dependent changes in the CD band associated with the isoguanine residues were used to track the dissociation of the tetraplex structure. oup.com Such analyses confirm that isoG can effectively substitute for guanine (B1146940) in forming stable quadruplex structures, which is significant for the design of novel nucleic acid-based materials and therapeutics. oup.comphotophysics.com
Table 2: Characteristic CD Spectral Features for isoG-Containing Oligonucleotides This interactive table outlines the key CD spectral peaks associated with specific secondary structures formed by isoguanosine-containing oligonucleotides.
| Oligonucleotide | Observed Structure | Positive Peak(s) | Negative Peak(s) | Reference |
|---|---|---|---|---|
| d(T4isoG4T4) | Parallel Tetraplex | ~260 nm | ~240 nm | oup.com |
| (isoT)2(isoG)4(isoT)2 | Parallel G-Quadruplex | ~260 nm | ~240 nm | nih.govresearchgate.net |
Mass Spectrometry for Characterization of Modified Nucleosides and Nucleic Acids
Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of nucleosides, including modified ones like isoguanosine. capes.gov.br Various MS methods, such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) MS, have been employed to study isoG. capes.gov.brrsc.orgnih.gov
MS has been instrumental in identifying isoguanine as a product of oxidative damage to DNA. rsc.org For example, GC-MS was used to detect 2-hydroxyadenine (isoguanine) in DNA treated with oxidizing agents and in mammalian chromatin, suggesting its formation in vivo and in vitro due to reactive oxygen species. rsc.org More recently, ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry has enabled the precise quantification of isoguanosine in biological fluids like human urine and mouse liver RNA. rsc.org
In the field of metabonomics, particularly in cancer research, LC-MS is used to profile modified nucleosides in urine, which can serve as potential biomarkers. nih.govmdpi.comnih.gov In these studies, isoguanosine is often used as an internal standard for the quantification of other nucleosides due to its structural similarity and rarity in biological samples. nih.govmdpi.comnih.gov Tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. nih.govwikipedia.org For the protonated isoguanosine molecule ([M+H]+ with m/z of ~284.1), a major fragment ion observed corresponds to the isoguanine base (m/z of ~152.06), resulting from the cleavage of the glycosidic bond. nih.gov
Table 3: Mass Spectrometry Data for Isoguanosine Characterization This interactive table presents key mass spectrometry parameters for the detection and fragmentation of isoguanosine.
| Parameter | Value/Description | Ionization Mode | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 284.0989 | Positive (ESI) | nih.gov |
| Adduct | [M+H]+ | Positive (ESI) | nih.gov |
| Major Fragment Ion (m/z) | 152.0566 | Positive (ESI) | nih.gov |
| Fragmentation Mode | CID (Collision-Induced Dissociation) | - | nih.gov |
Theoretical Modeling and Computational Simulations
Computational chemistry provides indispensable tools for understanding the intrinsic properties of isoG systems at an atomic level, complementing experimental findings and offering predictive insights into their behavior.
Ab Initio Calculations and Molecular Dynamics Simulations for Conformational and Energetic Insights
Ab initio quantum mechanical calculations and molecular dynamics (MD) simulations are pivotal for exploring the conformational landscape and energetic properties of isoguanosine and its tautomers. tsijournals.commdpi.com Theoretical studies have been crucial in confirming the relative stabilities of the different tautomeric forms of isoG. nih.govrsc.org
High-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have shown that in the gas phase, the enol tautomers of isoG are energetically preferred over the keto forms. nih.govrsc.org However, these calculations also show that when the effects of aqueous solvation are included, the keto tautomer becomes the more stable form, which is in excellent agreement with experimental observations from UV-Vis spectroscopy. scite.airsc.org These computational models can precisely quantify the energy differences between tautomers, providing a deeper understanding of the factors driving the equilibrium. nih.gov
Table 4: Calculated Relative Free Energies (ΔG) of Isoguanine Tautomers This interactive table shows the relative stabilities of different isoguanine tautomers in the gas phase and in aqueous solution, as determined by high-level computational methods. Energies are relative to the most stable keto form in each environment.
| Tautomer | Environment | Relative ΔG (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Enol-N9 | Gas Phase | Lower than keto | CCSD(T) | rsc.org |
| Keto-N1,9 | Gas Phase | Higher than enol | CCSD(T) | rsc.org |
| Keto-N1,9 | Aqueous Solution | Most stable (0.0) | PCM/EC-RISM | nih.gov |
Computational Approaches for Predicting and Analyzing Protein-Ligand Interactions in Enzymatic Processes
Computational methods are essential for predicting and analyzing the interactions between isoG nucleosides (or their triphosphate forms) and enzymes, particularly DNA and RNA polymerases. amazon.commdpi.com These approaches help to rationalize the biological consequences of incorporating isoG into nucleic acids, such as its potential for mutagenesis. nih.gov
The miscoding potential of isoG is directly linked to its tautomeric ambiguity. While the keto tautomer of isoG is expected to pair with isocytosine (B10225) (isoC), its enol tautomer has a hydrogen-bonding pattern complementary to thymine (B56734) (or uracil). nih.govresearchgate.net Computational docking and molecular modeling can be used to place different isoG tautomers within the active site of a DNA polymerase. nih.gov These models help to assess the steric and energetic favorability of forming an isoG(keto)•isoC pair versus an isoG(enol)•T pair. nih.gov Such studies can explain experimental findings, for instance, why the ratio of incorporation of d(isoC)TP versus dTTP opposite an isoG in a template varies depending on the sequence context. nih.gov
Furthermore, quantum mechanical/molecular mechanical (QM/MM) methods can be employed to study the enzymatic reaction mechanism itself. chemrxiv.org These hybrid methods treat the reactive center (e.g., the incoming nucleotide, template base, and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are modeled with more computationally efficient molecular mechanics force fields. This approach allows for the investigation of transition states and reaction barriers, providing detailed insights into how an enzyme's active site influences the tautomeric equilibrium of isoG and stabilizes specific base-pairing geometries during nucleotide incorporation. nih.gov
Biochemical and Synthetic Biology Applications of Isog Nucleoside 2
Role in the Expansion of the Genetic Alphabet and Genetic Code Engineering
The natural genetic alphabet, consisting of the four nucleobases adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) (or uracil (B121893) in RNA), underpins the storage and transfer of genetic information in all known life. The expansion of this alphabet by introducing new, unnatural base pairs (UBPs) is a central goal in synthetic biology. pnas.org The introduction of a third, unnatural base pair that can be selectively replicated and transcribed alongside the natural A-T and G-C pairs could fundamentally increase the information storage capacity of DNA. tcichemicals.comnih.gov
Isoguanosine (B3425122) (isoG), an isomer of guanosine (B1672433), has been a key player in these efforts since the concept of an artificial third base pair was proposed. nih.govrsc.org In 1989, researchers synthesized isoG and its complementary partner, isocytosine (B10225) (isoC), and demonstrated that polymerases could recognize the isoG-isoC pair in vitro, effectively extending the genetic alphabet. pnas.orgjst.go.jp This expansion from a four-letter to a six-letter genetic code (A, T, G, C, isoC, isoG) opens the door to creating semi-synthetic organisms with enhanced genetic information. pnas.orgigem.org The addition of just one UBP can increase the number of available codons from 64 (4³) to 216 (6³), dramatically expanding the potential for encoding non-canonical amino acids and creating novel proteins. fortunejournals.com
A significant challenge with the isoG-isoC pair is the keto-enol tautomerization of the isoG base. tcichemicals.com In its enol form, isoG can mispair with thymine (T), which reduces the fidelity of replication. tcichemicals.comjst.go.jp To overcome this, researchers developed strategies such as replacing thymine with 2-thiothymine (TS). The larger sulfur atom of TS sterically hinders pairing with the enol form of isoG, thereby improving the selectivity of isoG-isoC pairing during PCR amplification. tcichemicals.comnih.govjst.go.jp This approach increased the pairing selectivity from approximately 93% to 98% per cycle. tcichemicals.comnih.gov While still short of the fidelity required for robust in vivo applications, this work demonstrated the feasibility of an expanded genetic alphabet. tcichemicals.com
Utility in the Development of Novel Unnatural Base Pair Systems for Synthetic Biology
The isoguanosine (isoG) nucleoside, paired with isocytosine (isoC), represents one of the earliest and most extensively studied unnatural base pair (UBP) systems designed to function orthogonally to the natural Watson-Crick pairs. nih.gov The isoG-isoC pair was designed based on the principle of complementary hydrogen bonding, similar to the natural G-C pair, but with a rearranged pattern of hydrogen bond donors and acceptors (DDA:AAD for isoG:isoC versus ADD:DAA for G:C). jst.go.jp This unique hydrogen bonding pattern allows it to be selectively recognized by DNA and RNA polymerases, enabling its incorporation into nucleic acid strands during replication and transcription. nih.govgoogle.com
The development of the isoG-isoC system has been a foundational step in synthetic biology, proving that the natural genetic system can accommodate additional, synthetic components. tcichemicals.comnih.gov Research has focused on improving the efficiency and fidelity of this UBP. A key modification has been the methylation of isoC to create 5-methylisocytosine (B103120) (MeisoC), which enhances the stability and pairing specificity with isoG. igem.orgnih.gov The MeisoC-isoG pair has demonstrated sufficient functionality to be used in PCR amplification, acting as a third base pair alongside A-T and G-C. nih.gov
Despite its pioneering role, the isoG-isoC system faces limitations, primarily the tautomeric instability of isoG which leads to mispairing with thymine. tcichemicals.comresearchgate.net This has spurred further innovation, such as the development of the A-TS/G-C/isoG-isoC system, where 2-thiothymine (TS) is used to prevent the isoG(enol)-T mispair. nih.govjst.go.jp These iterative improvements highlight the process of "proof of concept" experimentation in synthetic biology, where initial designs are progressively modified to overcome weaknesses and enhance functionality for practical applications. nih.gov The isoG-isoC pair and its derivatives have established significant technological value, including their use in commercial nucleic acid hybridization assays to reduce background signals. nih.gov
Table 1: Fidelity of isoG-isoC Base Pair Replication
| System | Pairing Partners | Fidelity per PCR Cycle | Retention after 20 PCR Cycles | Reference(s) |
|---|---|---|---|---|
| Standard | isoG-isoC (with A-T) | ~93% | Not Calculated | tcichemicals.comnih.govjst.go.jp |
Facilitating Site-Specific Incorporation of Unnatural Components into Nucleic Acids and Proteins
The ability to introduce an unnatural base pair like isoG-isoC into a specific location in a DNA template provides a powerful tool for site-specifically modifying nucleic acids and, subsequently, proteins. tcichemicals.comnih.gov By placing an isoC base in a DNA template, researchers can direct a polymerase to incorporate a modified isoG nucleotide triphosphate from the surrounding medium into the newly synthesized DNA or RNA strand. google.comtandfonline.com This method allows for the precise placement of functional components at desired positions within a biopolymer.
This technique has been used to incorporate a variety of useful molecules. For instance, an isoG nucleoside modified with a linker, such as N6-(6-aminohexyl)isoguanosine, can be enzymatically incorporated into an RNA transcript opposite a template containing a modified isoC. rsc.orgacs.org The incorporated amino group then serves as a chemical handle for attaching other molecules, such as fluorescent dyes or cross-linking agents, after transcription is complete. rsc.org Similarly, quencher molecules have been covalently linked to isoguanine (B23775) and incorporated into DNA during PCR, creating a highly specific method for the quantitative analysis of genetic sequences. nih.gov
The expansion of the genetic code through the isoG-isoC pair also facilitates the site-specific incorporation of unnatural amino acids into proteins. fortunejournals.com An isoC base can be placed in the codon of an mRNA molecule. jst.go.jp A transfer RNA (tRNA) molecule engineered with a complementary isoG in its anticodon loop and charged with an unnatural amino acid will then recognize the isoC-containing codon during translation. jst.go.jp This process directs the ribosome to incorporate the unnatural amino acid at that specific site in the growing polypeptide chain. jst.go.jpfortunejournals.com This powerful method of genetic code engineering has been demonstrated in an in vitro rabbit reticulocyte lysate system to incorporate 3-iodotyrosine into a peptide. jst.go.jpfortunejournals.com
Application as Probes for Mechanistic Studies of DNA and RNA Polymerase Activity and Fidelity
Unnatural nucleosides like isoguanosine serve as valuable molecular probes for investigating the intricate mechanisms of DNA and RNA polymerases. researchgate.net By studying how these enzymes handle non-natural substrates, researchers can gain insights into the factors that govern polymerase activity, specificity, and fidelity. The isoC-isoG pair, with its hydrogen bonding pattern distinct from natural pairs, challenges the polymerase active site, revealing details about base recognition and discrimination. nih.govresearchgate.net
Sequencing experiments using DNA templates containing the MeisoC-isoG pair have been used to monitor nucleotide incorporation and extension by Family A polymerases, such as the Klenow fragment. nih.gov These studies have revealed several key aspects of polymerase function. For example, they showed that while the polymerases could incorporate the non-natural bases, the efficiency was not perfect. The incorporation of dMeisoC triphosphate opposite a template disoG was found to be inefficient, and the polymerase often incorporated disoG triphosphate opposite a natural thymine base, likely due to the enol tautomer of isoG mimicking the hydrogen bonding pattern of adenine. nih.gov Furthermore, extension of the DNA strand immediately following an incorporated isoC-isoG pair was significantly slowed, indicating that the polymerase struggles to resume synthesis after encountering the unnatural pair. nih.gov
These findings provide a window into the steric and electronic requirements of the polymerase active site. researchgate.net They help to delineate the features of nucleobases that are critical for efficient and high-fidelity replication. For example, the difficulties polymerases have with the isoG-isoC pair underscore the importance of geometric shape complementarity and the avoidance of tautomeric forms that can lead to mispairing. tcichemicals.comnih.gov Such studies are crucial for understanding the fundamental biology of DNA replication and for the rational design of improved unnatural base pair systems. researchgate.net
Design and Engineering of Aptamers with Tuned Binding Specificities and Affinities
Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. nih.gov The chemical diversity of the four natural nucleotides can sometimes limit the functional potential of aptamers. Incorporating unnatural nucleotides like isoguanosine (isoG) into aptamer sequences is a strategy to enhance their structural possibilities and tune their binding properties. nih.govplos.org
The introduction of isoG can be used to increase the specificity of aptamers. nih.gov For instance, in therapeutic applications, replacing selected base pairs in an aptamer with non-natural pairs like isoG-isoC can reduce the probability of the aptamer hybridizing with native nucleic acids in the body, thereby minimizing off-target effects. google.com
Research has explored the effects of incorporating isoG into well-characterized aptamers, such as the thrombin binding aptamer (TBA). TBA is a 15-mer DNA aptamer that forms a G-quadruplex structure and acts as an anticoagulant. plos.orgnih.gov Studies have shown that substituting isoG at specific positions can modulate the aptamer's stability and activity. One study screened a library of TBA variants and found that placing 2'-deoxy-isoguanosine at positions G1, G8, or G10 improved the interaction between the aptamer and its target, thrombin. plos.orgnih.gov However, other studies have found that incorporating isoG, particularly within the G-quadruplex core, can be destabilizing and negatively affect the aptamer's anticoagulant properties. plos.orgnih.gov These findings demonstrate that the position of the modification is critical and that isoG can be used as a tool to probe the structure-function relationships essential for aptamer activity.
Table 2: Effect of isoG Substitution on Thrombin Binding Aptamer (TBA) Activity
| TBA Variant | Modification Position(s) | Observed Effect on Activity | Reference(s) |
|---|---|---|---|
| isoG-TBA | G1, G8, or G10 | Improved aptamer-thrombin interaction | plos.orgnih.gov |
Q & A
Q. What methodological approaches are recommended for characterizing the structural properties of isoG Nucleoside-2?
To characterize this compound’s structure, employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of nucleoside conformations, complemented by X-ray crystallography for solid-state structural validation. High-performance liquid chromatography (HPLC) should be used to confirm purity (>98%), and mass spectrometry (MS) to verify molecular weight. Ensure protocols align with reproducibility standards by detailing solvent systems, temperature controls, and instrumentation parameters in the experimental section .
Q. How can researchers synthesize this compound with high reproducibility in laboratory settings?
Synthesis should follow a stepwise protocol: (1) Protect the ribose sugar’s hydroxyl groups using trimethylsilyl chloride under anhydrous conditions. (2) Couple the modified sugar with isoG via phosphoramidite chemistry, optimizing reaction time (e.g., 24–48 hours) and temperature (20–25°C). (3) Deprotect using ammonium hydroxide, followed by HPLC purification. Document all steps rigorously, including yields at each stage, and validate purity via UV-Vis spectroscopy (λmax = 260 nm) .
Q. What analytical techniques are critical for assessing this compound’s stability under varying pH conditions?
Use UV-Vis spectroscopy to monitor absorbance shifts over time (e.g., 0–72 hours) across pH gradients (pH 3–10). Pair this with tandem MS to detect degradation products. For kinetic analysis, apply first-order decay models to calculate half-lives. Include buffer composition details (e.g., phosphate vs. Tris buffers) to contextualize stability outcomes .
Advanced Research Questions
Q. How can contradictions in this compound’s base-pairing behavior across studies be systematically resolved?
Address discrepancies by:
- Comparative analysis : Replicate conflicting experiments (e.g., thermal denaturation assays) under identical conditions (ionic strength, temperature ramps).
- Data triangulation : Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. NMR titrations).
- Contextual factors : Control for variables like oligonucleotide sequence context or solvent purity. Tabulate inconsistencies in a matrix to identify methodological divergences .
Q. What experimental design strategies minimize bias when studying this compound’s role in non-canonical nucleic acid structures?
Implement a blinded, randomized approach:
- Sample preparation : Use automated pipetting systems to reduce human error.
- Controls : Include canonical nucleosides (e.g., guanosine) as negative controls.
- Replication : Perform triplicate experiments across independent batches. Link findings to theoretical frameworks (e.g., Hoogsteen vs. Watson-Crick pairing) to contextualize structural anomalies .
Q. How can researchers optimize in vitro transcription assays to quantify this compound’s incorporation efficiency by RNA polymerases?
Design a kinetic assay:
- Substrate titration : Vary isoG-NTP concentrations (0.1–10 mM) while holding ATP/CTP/GTP/UTP constant.
- Time-course analysis : Use quench-flow techniques to capture incorporation rates at 10-second intervals.
- Data modeling : Apply Michaelis-Menten kinetics to derive and . Compare with natural substrates to identify enzymatic selectivity barriers .
Q. What statistical methods are appropriate for analyzing this compound’s mutagenic effects in long-term cell culture studies?
Use Poisson regression to model mutation frequency (mutations per 10⁶ base pairs) as a function of isoG concentration and exposure duration. Pair with Kaplan-Meier survival curves for cytotoxicity assessments. Validate assumptions (e.g., independence of mutations) via bootstrapping .
Q. How can this compound’s thermodynamic parameters be integrated into predictive models of nucleic acid duplex stability?
Employ nearest-neighbor models adjusted for isoG’s unique pairing energetics. Determine ΔG°, ΔH°, and ΔS° via UV melting curves analyzed with two-state fitting algorithms. Compare predictions against empirical data from surface plasmon resonance (SPR) binding assays .
Q. What protocols ensure reproducibility when cross-linking this compound-containing oligonucleotides for structural studies?
Standardize cross-linking by:
Q. How should researchers design multi-disciplinary studies to explore this compound’s implications in prebiotic chemistry?
Adopt a convergent methodology:
- Geochemical simulations : Replicate prebiotic hydrothermal conditions (80–120°C, anaerobic) to test isoG synthesis pathways.
- Computational modeling : Apply density functional theory (DFT) to assess isoG’s stability in primordial environments.
- Data integration : Use Bayesian networks to correlate experimental findings with astrobiological hypotheses .
Methodological Notes
- Data Presentation : Follow Beilstein Journal guidelines: Limit main-text tables to critical parameters (e.g., melting temperatures, kinetic constants) and archive raw datasets as supplementary files .
- Conflict Resolution : Use ’s tabulation framework to systematically compare contradictory results, highlighting methodological variables (e.g., buffer composition, instrumentation) .
- Theoretical Integration : Anchor advanced studies in conceptual frameworks like kinetic proofreading or non-equilibrium thermodynamics to enhance interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
